molecular formula C10H13BrClN B6188720 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride CAS No. 2639419-62-6

1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6188720
CAS No.: 2639419-62-6
M. Wt: 262.6
InChI Key:
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Description

1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is a cyclopropane derivative that contains a bromine atom and a methyl group attached to a phenyl ring, along with an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride involves the reaction of 2-bromo-5-methylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "2-bromo-5-methylphenylmagnesium bromide", "cyclopropanecarboxaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-5-methylphenylmagnesium bromide is prepared by reacting 2-bromo-5-methylbromobenzene with magnesium in dry ether.", "Step 2: Cyclopropanecarboxaldehyde is added to the reaction mixture of step 1 and stirred at room temperature for several hours to form the intermediate.", "Step 3: Sodium borohydride is added to the intermediate obtained in step 2 to reduce it to the corresponding alcohol.", "Step 4: The resulting alcohol is then treated with hydrochloric acid to form 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride." ] }

CAS No.

2639419-62-6

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

95

Origin of Product

United States

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